molecular formula C14H17NO3 B14322589 7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one CAS No. 112148-16-0

7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B14322589
CAS No.: 112148-16-0
M. Wt: 247.29 g/mol
InChI Key: GBYQNFICBWXDBE-UHFFFAOYSA-N
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Description

7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzopyran core substituted with a hydroxypropyl and methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the benzopyran core, which can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The hydroxypropyl and methylamino groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure selective substitution at the desired positions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions. Industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydroxypropyl and methylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

In the medical field, this compound is explored for its potential therapeutic applications. It is being studied as a candidate for drug development, particularly in the treatment of diseases where its biological activities can be beneficial.

Industry

In industry, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl and methylamino groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methyl-2H-1-benzopyran-2-one: This compound shares the benzopyran core but lacks the hydroxypropyl and methylamino groups.

    7-(Methylamino)-4-methyl-2H-1-benzopyran-2-one: Similar structure with only the methylamino group.

    7-(2-Hydroxypropylamino)-4-methyl-2H-1-benzopyran-2-one: Similar structure with only the hydroxypropyl group.

Uniqueness

The presence of both hydroxypropyl and methylamino groups in 7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one imparts unique chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications compared to similar compounds with only one substituent.

Properties

CAS No.

112148-16-0

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

7-[2-hydroxypropyl(methyl)amino]-4-methylchromen-2-one

InChI

InChI=1S/C14H17NO3/c1-9-6-14(17)18-13-7-11(4-5-12(9)13)15(3)8-10(2)16/h4-7,10,16H,8H2,1-3H3

InChI Key

GBYQNFICBWXDBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C)CC(C)O

Origin of Product

United States

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